molecular formula C25H27N3 B6327767 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine CAS No. 845863-57-2

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine

Cat. No. B6327767
CAS RN: 845863-57-2
M. Wt: 369.5 g/mol
InChI Key: IXVAOURYLPXDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine, also known as 2,6-Bis(1-iminoethyl)pyridine, is a heterocyclic organic compound with a wide range of applications in the field of scientific research. It is an important intermediate in the synthesis of various drugs and pharmaceuticals, as well as a useful tool for the study of biochemical and physiological processes. The synthesis of 2,6-Bis(1-iminoethyl)pyridine is relatively simple and efficient, and the compound has a number of advantages for laboratory experiments.

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine(1-iminoethyl)pyridine is not fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other organic compounds. This inhibition of cytochrome P450 enzymes can lead to an increase in the bioavailability of drugs, as well as an increase in the duration of their effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1-iminoethyl)pyridine are not fully understood. However, it has been shown to increase the bioavailability of drugs, as well as to decrease the metabolism of drugs and other organic compounds. In addition, it has been shown to have an inhibitory effect on the central nervous system, as well as to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine(1-iminoethyl)pyridine in laboratory experiments include its relative ease of synthesis, its low cost, and its high yield. In addition, it has been shown to be a valuable tool for the study of biochemical and physiological processes. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.

Future Directions

The potential future directions for 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine(1-iminoethyl)pyridine include further research into its mechanism of action, as well as its potential applications in the development of new drugs and pharmaceuticals. In addition, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases. Finally, further research into its use in laboratory experiments could lead to new and improved methods for studying biochemical and physiological processes.

Synthesis Methods

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine(1-iminoethyl)pyridine can be synthesized through a number of methods. One of the most efficient methods involves the reaction of 2,6-dichloropyridine with 1-(2,5-dimethylphenylimino)ethanol in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. This method has been shown to yield high yields of the desired product (up to 95%).

Scientific Research Applications

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine(1-iminoethyl)pyridine is a valuable tool for scientific research applications, as it can be used to study a wide range of biochemical and physiological processes. It has been used to study the metabolism of drugs and pharmaceuticals, as well as the metabolism of other organic compounds. In addition, it has been used to study the effects of drugs on the central nervous system and to study the mechanism of action of various drugs.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4/h7-15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAOURYLPXDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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